3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098115-30-9
VCID: VC3168379
InChI: InChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H
SMILES: C=CCCC1(CNC1)F.Cl
Molecular Formula: C7H13ClFN
Molecular Weight: 165.63 g/mol

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

CAS No.: 2098115-30-9

Cat. No.: VC3168379

Molecular Formula: C7H13ClFN

Molecular Weight: 165.63 g/mol

* For research use only. Not for human or veterinary use.

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride - 2098115-30-9

Specification

CAS No. 2098115-30-9
Molecular Formula C7H13ClFN
Molecular Weight 165.63 g/mol
IUPAC Name 3-but-3-enyl-3-fluoroazetidine;hydrochloride
Standard InChI InChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H
Standard InChI Key AZDVIGIZBLYXQE-UHFFFAOYSA-N
SMILES C=CCCC1(CNC1)F.Cl
Canonical SMILES C=CCCC1(CNC1)F.Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride consists of a four-membered azetidine ring containing a nitrogen atom, with a fluorine atom and a but-3-en-1-yl substituent both positioned at carbon 3 of the ring. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions compared to its free base form. The structure combines several key functional elements: a strained four-membered heterocyclic ring, a carbon-fluorine bond, and an unsaturated hydrocarbon chain with a terminal alkene group.

Property3-Fluoroazetidine hydrochloride
Molecular FormulaC₃H₇ClFN
Molecular Weight111.55 g/mol
Melting Point130°C
Boiling Point59.3°C at 760 mmHg
Physical StateSolid (typically)
CAS Number617718-46-4

As 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride contains an additional but-3-en-1-yl group, its molecular weight and other physical properties would differ accordingly from the parent compound. The presence of the unsaturated hydrocarbon chain likely affects its solubility profile, increasing its lipophilicity compared to 3-Fluoroazetidine hydrochloride .

Synthetic Approaches

General Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidine derivatives typically involves several key steps, including ring formation and subsequent fluorination. Based on documented synthetic approaches for similar compounds, the following methodologies are commonly employed:

Applications and Significance

Pharmaceutical Research

Fluorinated azetidine derivatives, including compounds like 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride, have gained significant attention in pharmaceutical research for several reasons:

  • The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism

  • Fluorination often improves binding selectivity and affinity to target proteins

  • The azetidine ring provides unique spatial arrangements of functional groups

  • The terminal alkene in the but-3-en-1-yl group offers a reactive handle for further derivatization

These properties make the compound potentially valuable as an intermediate in the synthesis of more complex pharmaceutical candidates or as a building block in medicinal chemistry .

Biochemical Applications

3-Fluoroazetidine hydrochloride, the parent compound, is described as "a biochemical reagent that can be used as a biological material or organic compound for life science related research" . By extension, 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride likely serves similar functions, potentially offering additional reactivity through its but-3-en-1-yl moiety.

Synthetic Building Block

The combination of the fluorinated azetidine core and the reactive but-3-en-1-yl side chain makes this compound particularly valuable as a synthetic building block. The terminal alkene can participate in numerous transformations including:

  • Hydroboration-oxidation

  • Epoxidation

  • Olefin metathesis

  • Hydrogenation

  • Heck and other cross-coupling reactions

These potential transformations expand the utility of the compound in diverse synthetic pathways and combinatorial chemistry approaches.

SupplierCountry
Quzhou Ruiyuan Chemical Co., LtdChina
Hangzhou Grne Biological Technology Co., LtdChina
Wuhan RC Bio-chemical Co., LtdChina
Lonza Japan LtdSwitzerland
Benxi Herui Biomedical Technology Co., LtdChina
Bozera LimitedChina
FabriChem, MexicoMexico
Hermes Chemical Company Private LimitedIndia
Wychem LtdUnited Kingdom
Kohinoor GroupIndia
Beyond Pharmaceutical Co., LtdChina

This global distribution network suggests the compound's importance in various research and industrial applications .

Manufacturing Considerations

Manufacturing of fluorinated azetidine derivatives typically requires specialized equipment and expertise due to the handling of fluorinating reagents and the challenges associated with constructing strained four-membered rings. The commercial production of 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride likely involves multi-step synthetic routes with careful control of reaction conditions, particularly during the fluorination steps.

Research Directions and Future Perspectives

Medicinal Chemistry Applications

The unique structural features of 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride position it as a valuable scaffold for medicinal chemistry research. Future investigations might focus on:

  • Development of novel enzyme inhibitors utilizing the conformational constraints of the azetidine ring

  • Exploration of structure-activity relationships in drug candidates containing fluorinated heterocycles

  • Incorporation into peptide mimetics, where the azetidine ring can serve as a conformationally restricted amino acid isostere

Synthetic Methodology Development

The synthesis and functionalization of compounds like 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride continue to challenge organic chemists, driving innovation in synthetic methodologies. Areas for future development include:

  • Stereoselective fluorination strategies for azetidine rings

  • Novel approaches for the functionalization of the but-3-en-1-yl side chain

  • Catalytic methods for the direct introduction of both the fluorine and alkenyl substituents

Material Science Applications

Fluorinated heterocycles have found applications in materials science, particularly in the development of functional materials with unique properties. The but-3-en-1-yl group in 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride provides a convenient handle for polymerization or surface attachment, potentially enabling applications in:

  • Fluorinated polymers with specialized properties

  • Surface-modified materials with tailored wettability or biocompatibility

  • Monomers for specialty adhesives or coatings

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